molecular formula C16H21NO3 B11849537 (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

Cat. No.: B11849537
M. Wt: 275.34 g/mol
InChI Key: NXTIKFGDQYVIFK-AWEZNQCLSA-N
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Description

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, a propyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Carboxylation: The carboxylate ester is formed by reacting the intermediate with a carboxylating agent such as carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or propyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl (2S)-4-oxo-2-propylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1

InChI Key

NXTIKFGDQYVIFK-AWEZNQCLSA-N

Isomeric SMILES

CCC[C@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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